molecular formula C13H17N3O3 B14842220 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide

4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide

Cat. No.: B14842220
M. Wt: 263.29 g/mol
InChI Key: JNXWRGUDRYWSGW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. These reactions often use pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarbonyl dichloride, or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors . The reaction conditions may vary, but they generally involve the use of solvents like ethanol or methanol and catalysts to facilitate the condensation process.

Chemical Reactions Analysis

4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include copper (II) acetate monohydrate, pyridine, and perchlorate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with copper (II) acetate monohydrate can lead to the formation of tricopper (II) complexes .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide involves its interaction with molecular targets and pathways in coordination chemistry. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in various catalytic and stabilization processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

4-cyclopropyloxy-2-N,6-N,6-N-trimethylpyridine-2,6-dicarboxamide

InChI

InChI=1S/C13H17N3O3/c1-14-12(17)10-6-9(19-8-4-5-8)7-11(15-10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17)

InChI Key

JNXWRGUDRYWSGW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=CC(=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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